5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride
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Overview
Description
5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride: is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a chloromethyl group at position 5 and a methyl group at position 4 of the imidazole ring, along with a hydrochloride salt form. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methylimidazole.
Chloromethylation: The 4-methylimidazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid. The reaction is carried out under acidic conditions to introduce the chloromethyl group at position 5 of the imidazole ring.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chloromethylation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation step.
Chemical Reactions Analysis
Types of Reactions: 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azido, thiocyanato, and amino derivatives of the imidazole ring.
Oxidation: Oxidized products may include imidazole carboxylic acids or aldehydes.
Reduction: Reduced products include methyl-substituted imidazoles.
Scientific Research Applications
Chemistry: 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a precursor for the synthesis of enzyme inhibitors and other bioactive molecules.
Medicine: The compound is explored for its potential therapeutic applications, including the development of antimicrobial and antifungal agents. Its derivatives are investigated for their activity against various pathogens.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride involves its ability to interact with nucleophiles and form covalent bonds. The chloromethyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, to exert their effects. The specific molecular targets and pathways depend on the nature of the derivative and its intended application.
Comparison with Similar Compounds
- 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
- 5-(Chloromethyl)-1-ethyl-1H-imidazole hydrochloride
- 5-(Chloromethyl)-1-(2-methoxyethyl)-1H-imidazole hydrochloride
- 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole hydrochloride
Comparison: 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride is unique due to its specific substitution pattern on the imidazole ring The presence of both a chloromethyl group at position 5 and a methyl group at position 4 imparts distinct reactivity and properties compared to other similar compounds For example, 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride has a cyclohexyl group instead of a methyl group, which affects its steric and electronic properties
Properties
IUPAC Name |
4-(chloromethyl)-5-methyl-1H-imidazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3,(H,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWPOXKSTFGRIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499009 |
Source
|
Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51605-33-5 |
Source
|
Record name | 4-(Chloromethyl)-5-methyl-1H-imidazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30499009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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